![molecular formula C23H17N3O4 B302264 N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302264.png)
N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. One of its derivatives, N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the induction of apoptosis, a process that leads to programmed cell death. The compound targets the mitochondria, leading to the release of cytochrome c, which triggers the caspase cascade, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the death of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, the compound also has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, the compound's pharmacokinetics and toxicity need to be studied to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of naphtho[2,1-b]furan-2-carbohydrazide with 4-cyanomethoxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied in the field of medicinal chemistry due to its potential applications as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer.
Eigenschaften
Produktname |
N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C23H17N3O4 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-[(E)-[4-(cyanomethoxy)-3-methoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17N3O4/c1-28-21-12-15(6-8-20(21)29-11-10-24)14-25-26-23(27)22-13-18-17-5-3-2-4-16(17)7-9-19(18)30-22/h2-9,12-14H,11H2,1H3,(H,26,27)/b25-14+ |
InChI-Schlüssel |
YZKWYOLOXGHIHI-AFUMVMLFSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
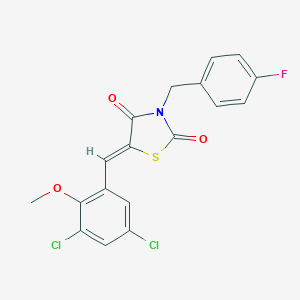
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
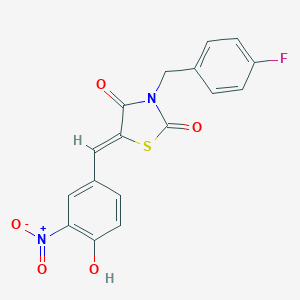
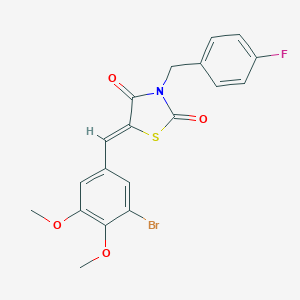
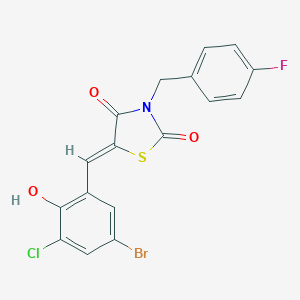
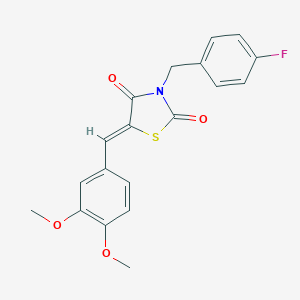
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)
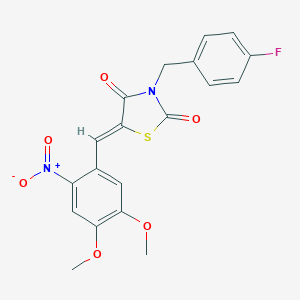

![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)